molecular formula C12H22O2S2 B14521091 2-Methyl-2-[(methylsulfanyl)carbonothioyl]nonanoic acid CAS No. 62672-83-7

2-Methyl-2-[(methylsulfanyl)carbonothioyl]nonanoic acid

Cat. No.: B14521091
CAS No.: 62672-83-7
M. Wt: 262.4 g/mol
InChI Key: KKQSRFJCWCJVNP-UHFFFAOYSA-N
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Description

2-Methyl-2-[(methylsulfanyl)carbonothioyl]nonanoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a carboxyl group (-COOH) attached to a nonane chain, with additional functional groups including a methyl group and a methylsulfanylcarbonothioyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 2-Methyl-2-[(methylsulfanyl)carbonothioyl]nonanoic acid can be achieved through several synthetic routes. One common method involves the reaction of nonanoic acid with methylsulfanylcarbonothioyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-Methyl-2-[(methylsulfanyl)carbonothioyl]nonanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonothioyl group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives.

Scientific Research Applications

2-Methyl-2-[(methylsulfanyl)carbonothioyl]nonanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(methylsulfanyl)carbonothioyl]nonanoic acid involves its interaction with molecular targets through its functional groups. The carboxyl group can form hydrogen bonds and ionic interactions, while the methylsulfanylcarbonothioyl group can participate in nucleophilic and electrophilic reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-Methyl-2-[(methylsulfanyl)carbonothioyl]nonanoic acid can be compared with other carboxylic acids and sulfur-containing compounds. Similar compounds include:

    Nonanoic acid: Lacks the methylsulfanylcarbonothioyl group, making it less reactive in certain chemical reactions.

    Methylsulfanylcarbonothioyl derivatives: These compounds share the sulfur-containing functional group but differ in the length and structure of the carbon chain. The uniqueness of this compound lies in its combination of a long carbon chain with a reactive sulfur-containing group, which imparts distinct chemical and biological properties.

Properties

CAS No.

62672-83-7

Molecular Formula

C12H22O2S2

Molecular Weight

262.4 g/mol

IUPAC Name

2-methyl-2-methylsulfanylcarbothioylnonanoic acid

InChI

InChI=1S/C12H22O2S2/c1-4-5-6-7-8-9-12(2,10(13)14)11(15)16-3/h4-9H2,1-3H3,(H,13,14)

InChI Key

KKQSRFJCWCJVNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)(C(=O)O)C(=S)SC

Origin of Product

United States

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